molecular formula C20H21FN2O2S2 B2450985 N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-dimethylbenzene-1-sulfonamide CAS No. 894005-02-8

N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-dimethylbenzene-1-sulfonamide

Cat. No.: B2450985
CAS No.: 894005-02-8
M. Wt: 404.52
InChI Key: NYXUKEXZCDXREM-UHFFFAOYSA-N
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Description

N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-dimethylbenzene-1-sulfonamide is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-dimethylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-fluoroacetophenone with thiourea under acidic conditions.

    Alkylation: The thiazole intermediate is then alkylated using 2-bromoethylamine to introduce the ethylamine side chain.

    Sulfonamide Formation: The final step involves the reaction of the alkylated thiazole with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted derivatives of the fluorophenyl group.

Scientific Research Applications

N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-dimethylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-dimethylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring and fluorophenyl group contribute to its stability and reactivity, making it a valuable compound for various applications.

Biological Activity

N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-dimethylbenzene-1-sulfonamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. The compound features a thiazole moiety, which is commonly associated with various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H20FN2O2SC_{19}H_{20}FN_2O_2S, with a molecular weight of approximately 368.44 g/mol. The presence of the thiazole ring and the fluorophenyl group in its structure is significant for its biological interactions.

The biological activity of compounds containing thiazole rings often involves their interaction with various biological targets, including enzymes and receptors. The thiazole moiety can facilitate binding to these targets due to its electronic properties and spatial orientation. For instance, thiazole derivatives have been shown to modulate pathways involved in cancer progression and inflammation.

Antitumor Activity

Research indicates that thiazole derivatives exhibit promising antitumor activity. For example, compounds structurally similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. A study highlighted that certain thiazole derivatives exhibited IC50 values below that of standard chemotherapeutics like doxorubicin, suggesting their potential as effective anticancer agents .

Antimicrobial Properties

Thiazole-containing compounds are also noted for their antimicrobial activities. A review indicated that several thiazole derivatives possess significant antibacterial effects comparable to established antibiotics . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anti-inflammatory Effects

The anti-inflammatory potential of thiazole derivatives has been documented in various studies. These compounds may inhibit pro-inflammatory cytokines or modulate signaling pathways associated with inflammation . The incorporation of specific substituents on the thiazole ring can enhance these effects.

Case Studies

Study Compound Tested Biological Activity IC50 Value
Study 1Thiazole Derivative AAntitumor0.5 μM
Study 2Thiazole Derivative BAntibacterial10 μg/mL
Study 3Thiazole Derivative CAnti-inflammatory25 μM

Note: The values are illustrative and based on similar compounds.

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2S2/c1-13-4-9-18(12-14(13)2)27(24,25)22-11-10-19-15(3)23-20(26-19)16-5-7-17(21)8-6-16/h4-9,12,22H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXUKEXZCDXREM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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